molecular formula C8H14O3 B13686089 Glycidyl pivalate CAS No. 52561-72-5

Glycidyl pivalate

Cat. No.: B13686089
CAS No.: 52561-72-5
M. Wt: 158.19 g/mol
InChI Key: CBLGECFNLBWONR-UHFFFAOYSA-N
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Description

Glycidyl pivalate is an organic compound that belongs to the class of glycidyl esters. It is derived from glycidol and pivalic acid. This compound is known for its utility as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals. This compound is characterized by its epoxide functional group, which makes it highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycidyl pivalate can be synthesized through the reaction of epichlorohydrin with pivalic acid. The process involves the formation of a glycidyl ester via nucleophilic substitution. The reaction typically requires a base, such as sodium hydroxide, to facilitate the deprotonation of pivalic acid, allowing it to react with epichlorohydrin. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where epichlorohydrin and pivalic acid are combined in the presence of a catalyst. The reaction mixture is then subjected to distillation to purify the this compound. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Glycidyl pivalate undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.

    Reduction: Reduction reactions can convert the epoxide group into an alcohol.

    Substitution: The epoxide ring is highly susceptible to nucleophilic attack, resulting in ring-opening substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed.

Major Products Formed

Scientific Research Applications

Glycidyl pivalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of glycidyl pivalate primarily involves the reactivity of its epoxide group. The epoxide ring is highly strained, making it reactive towards nucleophiles. When a nucleophile attacks the epoxide carbon, the ring opens, leading to the formation of a new bond. This reactivity is exploited in various chemical transformations, allowing this compound to serve as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Glycidyl acetate
  • Glycidyl butyrate
  • Glycidyl methacrylate

Uniqueness

Glycidyl pivalate is unique due to the presence of the bulky pivalate group, which imparts steric hindrance and influences the reactivity of the compound. This makes it distinct from other glycidyl esters, which may have smaller or less bulky substituents. The steric effects of the pivalate group can affect the selectivity and outcome of chemical reactions, making this compound a valuable intermediate in specific synthetic applications .

Properties

CAS No.

52561-72-5

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

oxiran-2-ylmethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C8H14O3/c1-8(2,3)7(9)11-5-6-4-10-6/h6H,4-5H2,1-3H3

InChI Key

CBLGECFNLBWONR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1CO1

Origin of Product

United States

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